3-Methanesulfonyl-pyridine

Description

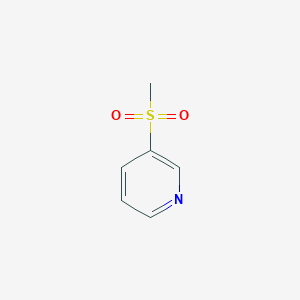

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-methylsulfonylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-10(8,9)6-3-2-4-7-5-6/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZSAPNSHGPNDHF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50329036 | |

| Record name | 3-Methanesulfonyl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52693-61-5 | |

| Record name | 3-Methanesulfonyl-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50329036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-methanesulfonylpyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Methanesulfonylpyridine and Its Derivatives

Established Reaction Pathways and Mechanistic Considerations

The synthesis of 3-methanesulfonylpyridine, a significant heterocyclic compound, is primarily achieved through established reaction pathways that involve the strategic functionalization of the pyridine (B92270) ring. These methods are foundational in organic synthesis, providing reliable routes to this and related derivatives.

Sequential Halogenation and Sulfonylation Reactions on Pyridine Rings

A common and effective strategy for synthesizing derivatives like 3-methanesulfonylpyridine involves a multi-step process beginning with the halogenation of the pyridine ring. Pyridine itself is resistant to electrophilic substitution reactions such as sulfonation under standard conditions. pearson.comiust.ac.ir However, the introduction of a halogen atom can modify the reactivity of the ring, facilitating subsequent reactions.

For instance, the synthesis of 3-bromo-2-chloro-5-methanesulfonylpyridine (B6284919) starts with pyridine, which undergoes sequential halogenation reactions. Bromination can be accomplished using reagents like bromine or N-bromosuccinimide, while chlorination can be carried out with chlorine gas or thionyl chloride. The resulting dihalogenated pyridine is then more amenable to the introduction of the methanesulfonyl group. This sequential approach allows for the controlled and regioselective synthesis of polysubstituted pyridine derivatives.

The sulfonation of pyridine to yield pyridine-3-sulfonic acid is notoriously difficult, requiring high temperatures (around 320°C) for prolonged periods with oleum, and even then, the yields are low. iust.ac.ir The addition of a mercuric sulfate (B86663) catalyst can facilitate the reaction at a lower temperature. iust.ac.ir An alternative pathway to a sulfonic acid group at the 4-position involves treating pyridine with thionyl chloride to form a dichloride salt, which can then be converted to pyridine-4-sulfonic acid. iust.ac.ir

Introduction of Methanesulfonyl Groups via Methanesulfonyl Chloride

Methanesulfonyl chloride (MsCl) is a highly reactive and versatile reagent for introducing the methanesulfonyl (mesyl) group onto various molecules, including heterocyclic systems like pyridine. wikipedia.org It acts as an electrophile, providing a "CH3SO2+" synthon. wikipedia.org The reaction typically proceeds in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine, which serves to neutralize the hydrochloric acid byproduct. masterorganicchemistry.com

The mechanism of reaction with methanesulfonyl chloride can vary depending on the substrate and reaction conditions. echemi.com When reacting with alcohols, it is believed to proceed via an E1cb elimination to form a highly reactive sulfene (B1252967) intermediate (CH₂=SO₂), which is then attacked by the nucleophile. wikipedia.orgechemi.com This mechanism is supported by isotope labeling experiments. wikipedia.org However, in other cases, a direct SN2 reaction mechanism may occur, particularly at lower pH. echemi.com The choice of base is also crucial; stronger bases like triethylamine are more likely to promote the sulfene pathway. echemi.com

In the context of pyridine derivatives, the methanesulfonyl group can be introduced by reacting a suitable precursor, often a halogenated pyridine, with methanesulfonyl chloride in the presence of a base. For example, the synthesis of 3-bromo-2-chloro-5-methanesulfonylpyridine involves this step after the initial halogenations.

Novel Synthetic Approaches and Catalyst Systems

Recent advancements in organic synthesis have led to the development of novel and more efficient methods for preparing 3-methanesulfonylpyridine and its derivatives. These approaches often utilize transition-metal catalysis and embrace the principles of green chemistry.

Transition Metal-Catalyzed Syntheses of 3-Methanesulfonylpyridine Derivatives

Transition metals are powerful tools in organic synthesis due to their ability to catalyze a wide array of chemical transformations with high efficiency and selectivity. mdpi.com Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions, have become indispensable for constructing complex molecules, including functionalized pyridines. nih.gov These reactions typically involve the coupling of an organometallic reagent with an organic halide in the presence of a palladium catalyst. nih.gov

For instance, palladium catalysts can be used to couple pyridine derivatives with various partners. uiowa.edu Palladium(II) chloride has been used to efficiently synthesize 2-bromo- and 2-chloropyridines at low temperatures. iust.ac.ir More complex transformations, such as the direct C-H functionalization of pyridines, represent an attractive and atom-economical approach to building molecular complexity. chemrxiv.org Transition metal catalysts, including those based on rhodium and cobalt, have been employed for the regioselective functionalization of pyridine rings. beilstein-journals.org

A plausible mechanism for the direct sulfonylation of 4-alkylpyridines involves initial N-sulfonylation to form a pyridinium (B92312) salt, which activates the picolyl position for deprotonation and subsequent reaction with a sulfonyl chloride. nih.gov While this has been demonstrated for aryl sulfonyl chlorides, similar reactions with alkyl sulfonyl chlorides like methanesulfonyl chloride were not observed under the reported conditions. nih.gov

Green Chemistry Approaches in Synthetic Pathways

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pjoes.comnih.gov Key principles include atom economy, the use of safer solvents, and energy efficiency. acs.org

In the context of synthesizing pyridine derivatives, green chemistry approaches focus on developing more sustainable and environmentally benign methods. This includes the use of catalytic reactions, which are superior to stoichiometric ones as they minimize waste. acs.org Multicomponent reactions (MCRs) are particularly noteworthy as they combine multiple starting materials in a single step to form a complex product, thereby increasing efficiency and reducing waste. rsc.org

The use of safer solvents is another critical aspect. acs.org Research into replacing hazardous organic solvents with more environmentally friendly alternatives, such as water or ionic liquids, is an active area. nih.govliv.ac.uk For example, some transition metal-catalyzed reactions can be performed in water, which simplifies product isolation and catalyst recycling. liv.ac.uk The development of solvent-free reaction conditions or the use of microwave irradiation to accelerate reactions and reduce energy consumption are also key green chemistry strategies. liv.ac.uk

Industrial Synthesis Considerations for Scalability and Efficiency

The industrial-scale synthesis of 3-methanesulfonylpyridine and its derivatives requires careful optimization of reaction conditions to ensure cost-effectiveness, high yield, and safety. While laboratory-scale syntheses provide the foundational chemistry, transitioning to large-scale production presents unique challenges.

Key considerations for industrial synthesis include:

Cost of Raw Materials: The economic viability of a synthetic route is heavily dependent on the price of starting materials and reagents.

Reaction Efficiency and Yield: Maximizing the conversion of reactants to the desired product is crucial for minimizing waste and reducing costs.

Process Safety: Handling potentially hazardous reagents like methanesulfonyl chloride, which is toxic and corrosive, requires stringent safety protocols and specialized equipment. wikipedia.org

Scalability: Reactions that are successful in the lab may not be directly scalable. Issues such as heat transfer, mixing, and reaction kinetics need to be carefully managed on a larger scale.

Automation and Technology: The use of continuous flow reactors and other advanced technologies can enhance the efficiency, safety, and consistency of the production process.

Waste Management: Developing environmentally sound methods for treating and disposing of waste streams is an integral part of industrial chemical manufacturing.

An example of an industrial consideration is the choice of synthetic route. A route that appears elegant on a lab scale might be impractical for large-scale production due to expensive catalysts or reagents, or the generation of difficult-to-handle byproducts. Therefore, process chemists often favor robust and well-understood reactions that can be reliably scaled up.

Exploration of Chemical Reactivity and Reaction Mechanisms of 3 Methanesulfonylpyridine

Nucleophilic Substitution Reactions on the Pyridine (B92270) Ring

The pyridine ring in 3-methanesulfonylpyridine derivatives can undergo nucleophilic substitution, particularly when activated by electron-withdrawing groups or when containing good leaving groups like halogens.

Substitution at Halogenated Positions (e.g., 3-bromo-2-chloro-5-methanesulfonylpyridine)

In halogenated derivatives such as 3-bromo-2-chloro-5-methanesulfonylpyridine (B6284919), the halogen atoms are susceptible to displacement by nucleophiles. The positions of these halogens on the pyridine ring, in conjunction with the electron-withdrawing nature of the methanesulfonyl group, influence the regioselectivity of the substitution. The chlorine and bromine atoms can be replaced by various nucleophiles, including amines and thiols.

The reactivity of such compounds makes them valuable intermediates. For instance, they serve as precursors in the synthesis of more complex molecules, including those with pharmaceutical and agrochemical applications.

Table 1: Nucleophilic Substitution Reactions of Halogenated Pyridine Derivatives

| Reactant | Nucleophile | Product | Reference |

|---|---|---|---|

| 3-bromo-2-chloro-5-methanesulfonylpyridine | Amines, Thiols | Substituted pyridines | |

| 2,6-Di(methylsulfonyl)-3,4,5-trichloropyridine | Amines | Chlorine-substituted products | researchgate.net |

Reactivity of the Sulfonyl Moiety

The methanesulfonyl group itself is a key functional group that dictates the reactivity of the molecule. While generally stable, it can participate in reactions under specific conditions. chem-station.com In some instances, particularly with strong nucleophiles like alkoxides, the methylsulfonyl group can be displaced. researchgate.net The electron-withdrawing properties of the sulfonyl group also activate the pyridine ring towards certain reactions. smolecule.com

Cross-Coupling Reactions for Carbon-Carbon Bond Formation

Cross-coupling reactions are fundamental in organic synthesis for creating carbon-carbon bonds. 3-Methanesulfonylpyridine and its derivatives are effective partners in these transformations, largely facilitated by metal catalysts.

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction, which typically involves the palladium-catalyzed reaction of an organoboron compound with an organohalide, is a widely used method for forming biaryl structures. wikipedia.orgnih.gov Halogenated derivatives of 3-methanesulfonylpyridine can participate in Suzuki-Miyaura reactions to form carbon-carbon bonds. For example, the bromine and chlorine atoms on 3-bromo-2-chloro-5-methanesulfonylpyridine can be coupled with boronic acids in the presence of a palladium catalyst and a base.

The general mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the organohalide to the palladium(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. wikipedia.orgresearchgate.net The efficiency of these reactions can be influenced by the choice of ligands, base, and solvent. consensus.app

Pyridine sulfinates have also emerged as effective coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides, offering an alternative to the often problematic use of pyridine-2-boronates. rsc.org

Table 2: Examples of Suzuki-Miyaura Reactions

| Halide/Pseudohalide | Boron Reagent | Catalyst | Product | Reference |

|---|---|---|---|---|

| 1-bromo-3-(methylsulfonyl)benzene | 3-pyridylborane | Palladium complex | Intermediate for a CNS agent | wikipedia.org |

| Aryl halides | Pyridine sulfinates | Palladium catalyst | Bipyridine derivatives | rsc.org |

Other Metal-Catalyzed Cross-Coupling Transformations

Beyond palladium, other transition metals can catalyze cross-coupling reactions. wikipedia.org While palladium remains the most common for reactions like the Suzuki-Miyaura, the principles of oxidative addition, transmetalation, and reductive elimination are central to many metal-catalyzed coupling processes.

Reduction and Oxidation Reactions of the Compound

The 3-methanesulfonylpyridine scaffold can undergo both reduction and oxidation reactions, targeting either the sulfonyl group or the pyridine ring.

The methanesulfonyl group can be reduced to a sulfide (B99878) under certain reducing conditions. Conversely, the sulfur atom in a related compound, 3-(Methanesulfinyl)pyridine 2-carboxylic acid, can participate in redox reactions. ontosight.ai The pyridine ring itself can be reduced to yield piperidine (B6355638) derivatives. smolecule.com

Oxidation of the pyridine ring can lead to the formation of pyridine N-oxides. Interestingly, the treatment of pyridine N-oxides with methanesulfonyl chloride and triethylamine (B128534) can lead to a deoxygenation reaction, regenerating the pyridine. oup.comoup.com This reaction's efficiency can be influenced by the electronic properties of substituents on the pyridine ring. oup.com

Table 3: Reduction and Oxidation Reactions

| Starting Material | Reagent(s) | Product | Reaction Type | Reference |

|---|---|---|---|---|

| 3-bromo-2-chloro-5-methanesulfonylpyridine | Reducing agents | Sulfide derivative | Reduction | |

| Pyridine,3-ethynyl-5-(methylsulfonyl)- | - | Piperidine derivatives | Reduction | smolecule.com |

| Pyridine,3-ethynyl-5-(methylsulfonyl)- | - | Carbonyl compounds | Oxidation | smolecule.com |

Reduction of the Sulfonyl Group to Sulfide

Oxidation of the Pyridine Ring or Side Chains

The oxidation of pyridine derivatives can occur at either the nitrogen atom of the pyridine ring to form a pyridine N-oxide, or at a side chain. wikipedia.org The formation of pyridine N-oxide is a common reaction achieved using peracids. wikipedia.org This transformation is synthetically useful as it can alter the reactivity of the pyridine ring, promoting electrophilic substitution at the 2- and 4-positions. wikipedia.org The oxygen atom can subsequently be removed. wikipedia.org

In the case of substituted pyridines, side-chain oxidation is also a possibility. For instance, methyl groups on heterocyclic rings can be oxidized to carboxylic acids using strong oxidizing agents like potassium permanganate (B83412). researchgate.net For 3-Methanesulfonylpyridine, the methyl group of the methanesulfonyl moiety could potentially be susceptible to oxidation under certain conditions, although the primary focus of oxidation studies on similar compounds has often been the sulfide-to-sulfone conversion. researchgate.netorientjchem.org Research has shown that arylthio groups in benzo[f]quinolines and alkylthio groups in 1,5-naphthiridines can be oxidized to the corresponding sulfones using potassium permanganate in acetic acid. researchgate.net Similarly, a method for the oxidation of 2,3-dimethyl-4-(methylthio)pyridine-N-oxide to 2,3-dimethyl-4-(methylsulfonyl)pyridine-N-oxide using 30% hydrogen peroxide has been reported. orientjchem.org

Electrophilic Aromatic Substitution on Pyridine Derivatives

The pyridine ring is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom. gcwgandhinagar.com This deactivation is further enhanced when the pyridine nitrogen is protonated or coordinated to a Lewis acid, which is often the case under the acidic conditions required for many electrophilic substitution reactions. gcwgandhinagar.com Consequently, electrophilic substitution on pyridine is difficult and typically requires harsh conditions. gcwgandhinagar.com

Ipso-Substitution Reactions Involving Sulfonyl Groups

The sulfonyl group, particularly when attached to an electron-deficient ring system like pyridine, can act as a leaving group in nucleophilic aromatic substitution reactions, a process known as ipso-substitution. clockss.orgrsc.org This reactivity is particularly pronounced for sulfonyl groups at the 2- and 4-positions of the pyridine ring, which are activated by the ring nitrogen. clockss.orgrsc.org

In these reactions, a nucleophile attacks the carbon atom bearing the sulfonyl group, leading to its displacement. A variety of nucleophiles, including alkoxides, thiolates, and cyanides, have been shown to displace sulfonyl groups from pyridine rings. rsc.org For instance, 2- and 4-sulfonylpyridines react with Grignard reagents to yield the corresponding ipso-substitution products. clockss.org It has been observed that the sulfonyl group is a more preferential leaving group than a chlorine atom in some nucleophilic substitution reactions on the pyridine ring. clockss.org While the majority of the cited research focuses on 2- and 4-sulfonylpyridines, the principles of ipso-substitution could potentially be applied to the 3-isomer, although the reactivity would likely be lower due to the less activated position.

The mechanism of ipso-substitution in electrophilic aromatic substitution involves the attack of an electrophile on a substituted position, leading to the formation of a Wheland intermediate, followed by the loss of the substituent. stackexchange.com For this to be viable, the substituent must be a good leaving group. stackexchange.com

Regioselectivity and Stereoselectivity in Complex Chemical Transformations

Regioselectivity and stereoselectivity are crucial concepts in the synthesis of complex molecules. In the context of pyridine chemistry, the inherent electronic properties of the ring and the influence of substituents dictate the regiochemical outcome of many reactions. For example, the Knorr pyrazole (B372694) synthesis, a cyclocondensation reaction, is known to sometimes proceed with poor regioselectivity. researchgate.net However, reaction conditions can be modified to achieve high regioselectivity. researchgate.netmdpi.com For instance, the condensation of aryl hydrazines with 1,3-diketones can be directed to exclusively form one regioisomer by altering the solvent and reaction conditions. mdpi.comnih.gov

In cycloaddition reactions, the regioselectivity is also a key consideration. The cycloaddition of sydnones with alkynes to form pyrazoles is generally highly regioselective. researchgate.net However, the nature of the substituents on both the sydnone (B8496669) and the alkyne can influence the outcome. researchgate.net

For a molecule like 3-Methanesulfonylpyridine, any complex transformation involving multiple reaction sites would be governed by the interplay of the electronic effects of the sulfonyl group and the pyridine nitrogen, as well as steric factors. These factors would determine the preferred site of reaction (regioselectivity) and the spatial orientation of the newly formed bonds (stereoselectivity). For example, in a reaction involving both the pyridine ring and the sulfonyl group, the regioselectivity would depend on the nature of the reagent and the relative reactivity of the different positions on the molecule.

Advanced Spectroscopic and Structural Elucidation of 3 Methanesulfonylpyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular skeleton and proton environments can be constructed.

Proton and Carbon-13 NMR Spectroscopy for Structural Assignment

The structural assignment of 3-Methanesulfonylpyridine is achieved through the analysis of its one-dimensional ¹H and ¹³C NMR spectra. While complete experimental data is not always published in a single source, the expected chemical shifts and coupling patterns can be accurately predicted by examining closely related analogues such as phenyl methyl sulfone, 2-pyridyl methyl sulfone, and various pyridine-3-sulfonamides. mdpi.comrsc.org

The ¹H NMR spectrum is anticipated to show four distinct signals corresponding to the four different proton environments. The methyl protons of the sulfonyl group are expected to appear as a sharp singlet, significantly downfield due to the electron-withdrawing nature of the SO₂ group. rsc.org The three aromatic protons on the pyridine (B92270) ring will exhibit characteristic splitting patterns and chemical shifts based on their position relative to the nitrogen atom and the sulfonyl substituent. mdpi.com The proton at the C-2 position is typically the most deshielded, appearing as a singlet or a narrow doublet, while the H-5 and H-6 protons will show coupling to each other. mdpi.com

Table 1: Predicted ¹H NMR Spectral Data for 3-Methanesulfonylpyridine

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|

| H-2 | 9.1 – 9.3 | s (singlet) | Most deshielded aromatic proton, adjacent to ring nitrogen. |

| H-6 | 8.8 – 9.0 | d (doublet) | Deshielded by ring nitrogen; coupled to H-5. |

| H-5 | 7.9 – 8.1 | dd (doublet of doublets) | Coupled to H-6 and H-4 (if present); influenced by the sulfonyl group. |

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. pressbooks.pub The spectrum for 3-Methanesulfonylpyridine is expected to display five signals: four for the pyridine ring carbons and one for the methyl carbon. The carbon atom directly attached to the sulfonyl group (C-3) will be significantly influenced by the substituent, while the other ring carbons will have shifts characteristic of a 3-substituted pyridine. researchgate.net The methyl carbon signal is expected in the aliphatic region but is shifted downfield compared to a simple alkane. rsc.org

Table 2: Predicted ¹³C NMR Spectral Data for 3-Methanesulfonylpyridine

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| C-2 | ~154 | Carbon adjacent to nitrogen. |

| C-6 | ~150 | Carbon adjacent to nitrogen. |

| C-4 | ~124 | Carbon in the beta position relative to nitrogen. |

| C-5 | ~136 | Carbon influenced by the adjacent sulfonyl-bearing carbon. |

| C-3 | ~140 | Quaternary carbon, attached to the sulfonyl group. |

Multi-Dimensional NMR Techniques

To overcome the limitations of one-dimensional NMR, such as signal overlap in complex molecules, multi-dimensional NMR experiments are employed. libretexts.org These techniques "spread" the spectral information across two or more dimensions, revealing correlations between nuclei. researchgate.net For 3-Methanesulfonylpyridine, techniques such as COSY, HSQC, and HMBC would provide definitive structural proof.

Correlation Spectroscopy (COSY): A 2D ¹H-¹H COSY experiment would show cross-peaks between protons that are spin-spin coupled. For this molecule, a clear correlation would be observed between the H-5 and H-6 protons, confirming their adjacent positions on the pyridine ring.

Heteronuclear Single Quantum Coherence (HSQC): This 2D experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. An HSQC spectrum would unambiguously link the H-2, H-5, H-6, and methyl proton signals to the C-2, C-5, C-6, and methyl carbon signals, respectively.

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment reveals longer-range correlations (typically over two to three bonds) between protons and carbons. This is particularly powerful for identifying connections across quaternary (non-protonated) carbons. For 3-Methanesulfonylpyridine, HMBC would show correlations from the methyl protons to the C-3 carbon, and from the H-2 and H-4 protons to the C-3 carbon, unequivocally confirming the position of the methanesulfonyl substituent at the C-3 position of the pyridine ring.

Solid-State NMR Applications

While solution-state NMR provides information on the average structure of a molecule in a specific solvent, solid-state NMR (ssNMR) spectroscopy offers insights into the structure, conformation, and dynamics of molecules in their solid form. cheminfo.org This is crucial as many organic compounds, including pharmaceuticals, exist as crystalline solids and may exhibit polymorphism—the ability to exist in multiple crystal forms.

Solid-state NMR can distinguish between different polymorphs, which may have distinct molecular conformations or intermolecular packing arrangements. These structural differences result in variations in the NMR chemical shifts. Techniques like Cross-Polarization/Magic-Angle Spinning (CP/MAS) are routinely used to acquire high-resolution spectra of solid samples. For 3-Methanesulfonylpyridine, ssNMR could be used to:

Identify and characterize different crystalline forms.

Determine the number of chemically inequivalent molecules in the crystal unit cell.

Provide information on the molecular conformation and torsional angles adopted in the solid state.

Vibrational Spectroscopy Analysis (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, allowing this method to serve as a powerful tool for functional group identification and molecular fingerprinting.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. horiba.com The FT-IR spectrum of 3-Methanesulfonylpyridine is dominated by strong absorptions from the sulfonyl (SO₂) group and characteristic bands from the pyridine ring. Analysis of related compounds like pyridine-3-sulfonamides and pyridine-3-sulfonic acid provides reliable assignments for these vibrations. asianpubs.orgmdpi.com

The most prominent features in the IR spectrum are the two strong stretching vibrations of the sulfonyl group:

Asymmetric SO₂ stretch: A very strong band typically appears in the 1360–1340 cm⁻¹ region.

Symmetric SO₂ stretch: A strong band is expected in the 1180–1160 cm⁻¹ region. mdpi.com

The pyridine ring gives rise to several characteristic bands, including C=C and C=N stretching vibrations in the 1600–1400 cm⁻¹ range. asianpubs.org The C-S stretching vibration is expected to appear as a moderate band around 760–740 cm⁻¹. asianpubs.org

Table 3: Characteristic FT-IR Absorption Bands for 3-Methanesulfonylpyridine

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| ~3100-3000 | Aromatic C-H Stretch | Medium-Weak |

| ~2980-2900 | Methyl C-H Stretch | Medium-Weak |

| ~1580 | Pyridine Ring Stretch (C=C, C=N) | Medium |

| ~1470 | Pyridine Ring Stretch (C=C, C=N) | Medium |

| ~1350 | Asymmetric SO₂ Stretch | Strong |

| ~1175 | Symmetric SO₂ Stretch | Strong |

| ~1025 | Pyridine Ring Breathing | Medium |

| ~750 | C-S Stretch | Medium |

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy is an inelastic light scattering technique that provides information complementary to IR spectroscopy. libretexts.org It is particularly sensitive to symmetric vibrations and vibrations of the molecular backbone, making it excellent for generating a unique "molecular fingerprint." horiba.com

Table 4: Characteristic Raman Bands for 3-Methanesulfonylpyridine

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

|---|---|---|

| ~1620 | Pyridine Ring Stretch | Medium |

| ~1034 | Symmetric SO₂ Stretch | Medium |

| ~1020 | Pyridine Ring Breathing | Strong |

| ~742 | C-S Stretch | Medium |

X-ray Diffraction and Single Crystal Crystallography

X-ray diffraction (XRD) is a primary technique for determining the solid-state structure of crystalline materials. rigaku.com It provides definitive information on molecular geometry, crystal packing, and intermolecular interactions at an atomic level. d-nb.info Both powder XRD for phase identification and single-crystal XRD for complete structure elucidation are crucial in the characterization of pharmaceutical compounds and materials. rigaku.comleeds.ac.uk

While the specific crystal structure of 3-Methanesulfonylpyridine is not detailed in the provided search results, analysis of closely related structures, such as N-3-pyridinyl-methanesulfonamide (PMSA), provides significant insight into the expected interactions. grafiati.comresearchgate.net The crystal structures of such pyridine derivatives are often stabilized by a network of intermolecular interactions.

Key interactions anticipated in the crystal lattice of 3-Methanesulfonylpyridine include:

Hydrogen Bonding: Weak C—H···O hydrogen bonds are expected to be a significant interaction, linking adjacent molecules. nih.gov The oxygen atoms of the sulfonyl group would act as hydrogen bond acceptors, while the aromatic protons of the pyridine ring and the methyl group protons would act as donors. In related sulfonamide structures, N-H···O and N-H···N hydrogen bonds are also prominent, forming robust networks that stabilize the crystal packing. grafiati.comresearchgate.net

π–π Stacking: The aromatic pyridine rings are likely to engage in π–π stacking interactions with parallel rings of adjacent molecules, further stabilizing the crystal structure. grafiati.com

Hirshfeld surface analysis is a powerful tool used to visualize and quantify these intermolecular contacts. scirp.orgiucr.org For related compounds, this analysis has shown that H···H, O···H, and C···H contacts are the most significant contributors to the crystal packing, highlighting the importance of even weak hydrogen bonds in the supramolecular assembly. nih.govresearchgate.net

Table 1: Potential Intermolecular Interactions in 3-Methanesulfonylpyridine Crystal Lattice

| Interaction Type | Donor | Acceptor | Significance |

| Hydrogen Bond | C-H (Pyridine, Methyl) | O (Sulfonyl) | Primary driver of molecular packing. nih.gov |

| π–π Stacking | Pyridine Ring (π-system) | Pyridine Ring (π-system) | Contributes to lattice stability. grafiati.com |

| C—H···π Interaction | C-H Bonds | Pyridine Ring (π-system) | Further stabilizes the 3D network. iucr.org |

The formation of multi-component crystalline systems, such as co-crystals and salts, is a common strategy to modify the physicochemical properties of active pharmaceutical ingredients (APIs), including solubility and stability. researchgate.net For pyridine-containing compounds, the basic nitrogen atom can be protonated by an acidic co-former to form a salt, or it can engage in hydrogen bonding to form a neutral co-crystal. chemrxiv.org

X-ray diffraction is the definitive method for characterizing these forms. d-nb.info

Single-crystal XRD provides unambiguous proof of whether a proton has been transferred from the acidic co-former to the pyridine nitrogen. This is determined by precisely locating the position of the hydrogen atom. In a co-crystal, the hydrogen remains on the co-former, while in a salt, it is transferred to the pyridine nitrogen, forming a pyridinium (B92312) cation. chemrxiv.org

Powder XRD (PXRD) is used as a primary screening tool to identify the formation of new crystalline phases. rsc.org The PXRD pattern of a co-crystal or salt will be distinct from the patterns of the individual starting components. google.com For example, studies on other aminopyridines have shown the successful formation of various salts and a cocrystal, each fully characterized by X-ray diffraction and thermal methods. researchgate.net

The choice between salt and co-crystal formation depends on the pKa difference between the API and the co-former. This structural difference dictates the resulting material's properties. chemrxiv.org

Elucidation of Crystal Packing and Intermolecular Interactions

Mass Spectrometry and High-Resolution Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and structure of a compound. alevelchemistry.co.uk When a molecule is ionized in the mass spectrometer, it forms a molecular ion (M+), which can then break apart into smaller, characteristic fragment ions. msu.edu

For 3-Methanesulfonylpyridine (C₆H₇NO₂S), the expected nominal molecular weight is approximately 157 g/mol . The mass spectrum would show a molecular ion peak at m/z 157. Due to the presence of one nitrogen atom, this molecular weight is an odd number, consistent with the nitrogen rule. msu.edu

The fragmentation pattern is dictated by the stability of the resulting ions and neutral fragments. Key fragmentation pathways for 3-Methanesulfonylpyridine would likely include:

Loss of a methyl radical (•CH₃): Cleavage of the S-CH₃ bond would result in a fragment ion at m/z 142 [M-15]⁺. This is a common fragmentation for methanesulfonyl compounds.

Loss of sulfur dioxide (SO₂): Rearrangement and cleavage could lead to the loss of a neutral SO₂ molecule, resulting in a fragment ion at m/z 93 [M-64]⁺.

Cleavage of the pyridine ring: The aromatic ring can also fragment, although it is relatively stable. libretexts.org

Loss of the entire methanesulfonyl group (•SO₂CH₃): Cleavage of the C-S bond would result in the pyridyl cation at m/z 78 [M-79]⁺.

High-Resolution Mass Spectrometry (HRMS) provides a significant advantage by measuring the mass of ions with very high accuracy (typically to four or five decimal places). This allows for the unambiguous determination of a compound's elemental formula. alevelchemistry.co.ukumb.edu For example, while multiple formulas might result in a nominal mass of 157, only C₆H₇NO₂S would match the highly accurate mass measurement provided by HRMS. This capability is crucial for confirming the identity of a compound and distinguishing it from other substances with the same nominal mass. miamioh.edu

Table 2: Predicted Mass Spectrometry Data for 3-Methanesulfonylpyridine

| Feature | Predicted Value | Information Provided | Technique |

| Molecular Formula | C₆H₇NO₂S | Elemental Composition | HRMS |

| Exact Mass | 157.020 | Unambiguous Formula Confirmation | HRMS alevelchemistry.co.uk |

| Nominal Mass | 157 | Molecular Weight | MS |

| Key Fragment (m/z) | 142 | [M-CH₃]⁺ | MS |

| Key Fragment (m/z) | 93 | [M-SO₂]⁺ | MS |

| Key Fragment (m/z) | 78 | [M-SO₂CH₃]⁺ (Pyridyl cation) | MS |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic Structure Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative technique used to determine the elemental composition, chemical states, and electronic structure of the top few nanometers of a material's surface. malvernpanalytical.comeag.comntu.edu.tw The technique works by irradiating a sample with X-rays and measuring the kinetic energy of the electrons that are ejected. uni-muenchen.de

An XPS analysis of 3-Methanesulfonylpyridine would provide detailed information about its surface chemistry. researchgate.netthermofisher.com

Survey Spectrum: A broad scan would identify all elements present on the surface (except H and He), such as Carbon (C), Nitrogen (N), Oxygen (O), and Sulfur (S), and determine their relative atomic concentrations. cern.ch

High-Resolution Spectra: Detailed scans of individual elemental peaks reveal information about the chemical bonding environment (oxidation state). eag.com

N(1s): The binding energy of the N(1s) peak would be characteristic of the nitrogen atom within the pyridine ring. A detailed analysis of the N(1s) XPS of pyridine shows a distinct peak that can be used for identification. nih.govresearchgate.net

S(2p): The S(2p) peak would appear at a high binding energy, characteristic of sulfur in its highest oxidation state (+6), as found in a sulfone group. This allows it to be easily distinguished from sulfur in lower oxidation states like sulfides or sulfoxides.

O(1s): The O(1s) spectrum would show a single major component corresponding to the two equivalent oxygen atoms in the sulfonyl group.

C(1s): The C(1s) spectrum would be more complex, consisting of overlapping peaks corresponding to the different carbon environments: the carbon atom of the methyl group and the inequivalent carbon atoms within the pyridine ring, including the one directly bonded to the sulfur atom. nih.govresearchgate.net

By providing a detailed picture of the surface elemental composition and chemical states, XPS is invaluable for understanding surface properties, contamination, and the electronic structure of the molecule. malvernpanalytical.comaps.org

Table 3: Predicted XPS Core Level Information for 3-Methanesulfonylpyridine

| Core Level | Predicted Chemical State Information |

| C(1s) | Multiple peaks for C-S, C-C/C-N in the pyridine ring, and C-H in the methyl group. nih.govresearchgate.net |

| N(1s) | Single peak characteristic of nitrogen in a pyridine ring. nih.gov |

| O(1s) | Single peak for the two equivalent oxygen atoms in the S=O bonds. |

| S(2p) | Peak at high binding energy, confirming the S(VI) oxidation state of the sulfone. |

Computational and Theoretical Investigations of 3 Methanesulfonylpyridine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Energetics

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in understanding the electronic properties of 3-Methanesulfonylpyridine. epfl.chscispace.com DFT methods are used to solve the electronic Schrödinger equation, providing information about the molecule's ground state energy, electron density distribution, and molecular orbitals. epfl.ch

Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it relates to the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.com For pyridine (B92270) derivatives, these calculations help in understanding their roles in various chemical and biological processes. mdpi.com

The molecular electrostatic potential (MEP) is another crucial property visualized through DFT. The MEP map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net For 3-Methanesulfonylpyridine, the electron-withdrawing sulfonyl group and the electronegative nitrogen atom significantly influence the MEP, indicating sites susceptible to electrophilic or nucleophilic attack.

Table 1: Calculated Electronic Properties of 3-Methanesulfonylpyridine (Illustrative) This table presents typical values obtained from DFT calculations for molecules of this class. The exact values can vary based on the functional and basis set used.

| Property | Value | Significance |

| HOMO Energy | -7.2 eV | Energy of the outermost electron-occupied orbital; relates to electron-donating ability. |

| LUMO Energy | -1.5 eV | Energy of the lowest electron-unoccupied orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 eV | Indicates chemical reactivity and kinetic stability. mdpi.com |

| Dipole Moment | 4.5 D | Measures the overall polarity of the molecule, influencing solubility and intermolecular forces. |

| Electron Affinity | 1.3 eV | Energy released when an electron is added; indicates electrophilicity. |

| Ionization Potential | 8.9 eV | Energy required to remove an electron; indicates nucleophilicity. |

Data based on methodologies described in quantum chemical studies of similar organic molecules. mdpi.comresearchgate.netresearchgate.net

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed pathways of chemical reactions involving 3-Methanesulfonylpyridine. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and the associated activation energies. rsc.org This allows for a step-by-step understanding of how reactants are converted into products.

For instance, in studying the sulfonation of heterocyclic compounds, quantum chemical calculations can model the interaction of the substrate with a sulfonating agent. researchgate.net These models can compare different possible pathways, such as direct electrophilic attack versus a mechanism involving intermediate complexes. researchgate.net Calculations can reveal that even if a certain intermediate is more stable, the activation energy to reach it might be higher, making an alternative pathway kinetically favored. rsc.org This is particularly relevant for substituted pyridines, where the position of the substituent dramatically influences the reaction course.

Such computational studies can also assess the role of solvents, which can stabilize or destabilize transition states and intermediates, thereby altering the preferred reaction mechanism. researchgate.net For 3-Methanesulfonylpyridine, modeling would help predict how the interplay between the pyridine nitrogen and the sulfonyl group directs the mechanism of substitution or addition reactions.

Prediction of Reactivity and Regioselectivity

Computational models are extensively used to predict the reactivity and regioselectivity of organic reactions. rsc.org For 3-Methanesulfonylpyridine, the key question is which position on the pyridine ring is most likely to react with a given reagent. The electronic properties calculated via DFT, such as the distribution of charges and the shapes of frontier molecular orbitals (HOMO and LUMO), are excellent predictors of selectivity. nih.gov

The methanesulfonyl group (-SO₂CH₃) is a strong electron-withdrawing group, which deactivates the pyridine ring towards electrophilic substitution and activates it for nucleophilic aromatic substitution. Computational studies on related systems have shown that electron-withdrawing substituents significantly influence aryne distortion and the preferred site of nucleophilic attack. nih.gov

Furthermore, studies on substituted dichloropyridines have demonstrated that the nature of the substituent at the 3-position can direct an incoming nucleophile to either the 2- or 6-position. researchgate.net In the case of 3-Methanesulfonylpyridine, computational analysis of the electrostatic potential and frontier orbitals would predict the most electrophilic carbon atoms, thereby forecasting the regioselectivity of nucleophilic attacks. mdpi.com These predictions are crucial for planning synthetic routes to create specifically substituted pyridine derivatives. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. bonvinlab.org MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the conformational space and intermolecular interactions of 3-Methanesulfonylpyridine in a simulated environment, such as in a solvent or near a biological macromolecule. nih.govnih.gov

A key area of investigation for 3-Methanesulfonylpyridine would be the conformational flexibility related to the rotation around the C-S bond between the pyridine ring and the sulfonyl group. MD simulations can reveal the preferred dihedral angles and the energy barriers between different conformations.

MD simulations are also invaluable for studying how 3-Methanesulfonylpyridine interacts with its surroundings. By simulating the molecule in a box of water molecules, for example, one can analyze the formation and lifetime of hydrogen bonds and other non-covalent interactions. This information is critical for understanding its solubility, transport properties, and how it might bind to a receptor site. plos.org

Structure-Property Relationship Studies using Cheminformatics Descriptors

Cheminformatics employs computational methods to analyze relationships between a molecule's structure and its physical, chemical, or biological properties. neovarsity.org For 3-Methanesulfonylpyridine, various molecular descriptors can be calculated and used in Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) models.

These descriptors are numerical values that encode different aspects of the molecule's structure. They can be categorized as 1D (e.g., molecular weight), 2D (e.g., topological indices based on connectivity), or 3D (e.g., solvent-accessible surface area). neovarsity.org By building statistical models that correlate these descriptors with an observed property (like inhibitory activity against an enzyme), cheminformatics can predict the properties of new, unsynthesized molecules. neovarsity.org This is particularly useful in drug discovery for optimizing lead compounds.

Table 2: Selected Cheminformatics Descriptors for 3-Methanesulfonylpyridine

| Descriptor | Value | Description |

| Molecular Weight | 157.19 g/mol | The sum of the atomic weights of all atoms in the molecule. |

| logP (octanol-water) | 0.85 | A measure of the molecule's lipophilicity, affecting its absorption and distribution. |

| Topological Polar Surface Area (TPSA) | 54.9 Ų | The surface sum over all polar atoms; predicts drug transport properties. |

| Number of H-Bond Acceptors | 3 (N, O, O) | The number of atoms that can accept a hydrogen bond. |

| Number of H-Bond Donors | 0 | The number of atoms that can donate a hydrogen bond. |

| Number of Rotatable Bonds | 2 | The number of bonds that allow free rotation, influencing conformational flexibility. |

Values are calculated using standard cheminformatics software and provide a basis for QSAR/QSPR modeling.

Advanced Computational Methods for Molecular Conductance and Charge Transport Modeling

The field of molecular electronics investigates the use of single molecules as components in electronic circuits. Pyridine-based molecules are often studied for this purpose because the pyridine nitrogen can act as an effective "anchor" or "contact" to metal electrodes. d-nb.info Advanced computational methods are used to model the charge transport properties of a single 3-Methanesulfonylpyridine molecule within such a junction.

These models typically combine DFT with Nonequilibrium Green's Function (NEGF) theory. temple.edu DFT is used to calculate the electronic structure of the molecule when it is chemically bonded between two electrodes (e.g., gold). rsc.org The NEGF formalism then uses this information to compute the transmission spectrum of the molecular junction, which describes the probability that an electron with a certain energy can travel from one electrode to the other through the molecule. The electrical conductance is directly derived from this transmission spectrum. arxiv.org

For 3-Methanesulfonylpyridine, theoretical models would predict how its specific electronic structure—influenced by both the aromatic pyridine ring and the electron-withdrawing sulfonyl group—governs its conductance. d-nb.info Such studies are crucial for designing molecules with specific electronic functions, like molecular switches or diodes. xmu.edu.cn

Applications of 3 Methanesulfonylpyridine in Advanced Organic Synthesis

As a Versatile Synthon for Complex Molecular Architectures

3-Methanesulfonylpyridine has emerged as a valuable and versatile building block in the field of organic synthesis, enabling the construction of intricate molecular frameworks. Its unique electronic properties, arising from the electron-withdrawing sulfonyl group on the pyridine (B92270) ring, render it a key synthon for creating complex molecules.

Construction of Polycyclic Heterocycles

The strategic placement of the methanesulfonyl group on the pyridine ring facilitates various synthetic transformations, making it an ideal starting material for the assembly of polycyclic heterocyclic systems. These complex structures are often found at the core of medicinally important compounds. Research has demonstrated that the pyridine ring of 3-methanesulfonylpyridine can be strategically functionalized and subsequently annulated to form fused ring systems. For instance, through carefully designed reaction sequences, it can participate in cyclization reactions to generate scaffolds such as tetrahydroquinolines and tetrahydroisoquinolines. princeton.edu These reactions often involve the formation of new carbon-carbon or carbon-heteroatom bonds, leading to the construction of elaborate polycyclic architectures. A notable strategy involves a tandem ynamide benzannulation/ring-closing metathesis, which provides efficient access to highly substituted dihydroquinolines and other benzofused nitrogen heterocycles. nih.gov

Precursor in Multistep Organic Transformations

Beyond its direct use in constructing polycyclic systems, 3-methanesulfonylpyridine serves as a crucial precursor in extended, multistep synthetic routes. ontosight.airesearchgate.net Its functional groups can be manipulated or used to direct subsequent reactions, allowing for the introduction of additional complexity and functionality into the target molecule. For example, the sulfonyl group can act as a leaving group in nucleophilic aromatic substitution reactions, enabling the introduction of a wide array of substituents. This adaptability makes it a cornerstone in the synthesis of complex natural products and pharmaceutical agents where precise control over the molecular architecture is paramount.

Role in the Synthesis of Functionalized Heterocyclic Compounds

The application of 3-methanesulfonylpyridine extends to the synthesis of a diverse range of functionalized heterocyclic compounds, which are pivotal in medicinal chemistry and materials science. tandfonline.com

Pyrazole-Containing Scaffolds

A significant application of 3-methanesulfonylpyridine is in the synthesis of pyrazole-containing scaffolds. nih.govmdpi.com Pyrazoles are a class of heterocyclic compounds renowned for their broad spectrum of biological activities. nih.govmdpi.com The methanesulfonylphenyl moiety, often derived from precursors like 3-methanesulfonylpyridine, is a common feature in a number of potent and selective enzyme inhibitors. researchgate.net For instance, the synthesis of certain COX-2 inhibitors involves the incorporation of a 5-methanesulfonyl-pyridine fragment. tandfonline.com The general synthetic strategy often involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound, where one of the components incorporates the 3-methanesulfonylpyridine core. nih.govmdpi.com This approach allows for the creation of a library of pyrazole (B372694) derivatives with varied substituents, enabling the fine-tuning of their pharmacological properties. researchgate.net

Table 1: Synthesis of Pyrazole Derivatives

| Starting Material | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-(4-(methylsulfonyl)phenyl)ethan-1-one | N,N-Dimethylformamide dimethyl acetal | 3-(dimethylamino)-1-(4-(methylsulfonyl)phenyl)prop-2-en-1-one | - | researchgate.net |

| 3-(dimethylamino)-1-(4-(methylsulfonyl)phenyl)prop-2-en-1-one | Hydrazine hydrate | 3-(4-(methylsulfonyl)phenyl)-1H-pyrazole | - | researchgate.net |

| 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione | 4-sulfamoylaphenylhydrazine | Celecoxib | - | rsc.org |

Other Nitrogen-Containing Heterocycles

The utility of 3-methanesulfonylpyridine is not limited to pyrazoles; it is also a key intermediate in the synthesis of various other nitrogen-containing heterocycles. rsc.orggoogle.com These include, but are not limited to, pyridines, pyrimidines, and imidazopyridines. ontosight.aibeilstein-journals.orgorganic-chemistry.org The electron-deficient nature of the pyridine ring in 3-methanesulfonylpyridine makes it susceptible to nucleophilic attack, a property that is exploited in the synthesis of substituted pyridines. beilstein-journals.org Furthermore, derivatives of 3-methanesulfonylpyridine can undergo cyclization reactions to form fused heterocyclic systems. For example, imidazo[1,2-a]pyridine (B132010) derivatives, which have shown potential biological activities, can be synthesized using precursors containing the methanesulfonylphenyl group. ontosight.ai

Development of Novel Reagents and Catalysts for Organic Transformations

While 3-methanesulfonylpyridine itself is primarily used as a building block, its structural motifs are being incorporated into the design of novel reagents and catalysts for organic synthesis. The electronic properties imparted by the methanesulfonyl group can influence the reactivity and selectivity of these new chemical tools. sigmaaldrich.comresearchgate.net For instance, pyridine-3-carboxylic anhydride (B1165640) (3-PCA), a related pyridine derivative, has been developed as a versatile and efficient coupling reagent for condensation reactions, such as the formation of esters and amides. researchgate.net Although not a direct application of 3-methanesulfonylpyridine, this highlights the potential of modifying the pyridine core to create valuable synthetic reagents. The development of catalysts containing the pyridine scaffold is an active area of research, with applications in cross-coupling reactions and other transition-metal-catalyzed transformations. sigmaaldrich.com The unique electronic and steric environment provided by substituted pyridines can lead to catalysts with enhanced activity and selectivity.

Ligand Design in Coordination Chemistry and Catalysis

The pyridine ring is a fundamental heterocyclic motif widely employed in coordination chemistry. acs.org As a Lewis base, the nitrogen atom's lone pair of electrons readily coordinates to a vast array of metal ions, forming stable complexes. nih.gov The true versatility of pyridine in ligand design, however, lies in the ability to functionalize the ring. Substituting the pyridine ring with various functional groups allows for the fine-tuning of the ligand's steric and electronic properties. nih.govnih.gov This modulation of the metal's coordination sphere is a critical strategy for enhancing desired properties, including catalytic activity. nih.gov

The compound 3-Methanesulfonylpyridine features a potent electron-withdrawing group (EWG), the methanesulfonyl (-SO2CH3) group, at the 3-position. The introduction of such an EWG significantly alters the electronic character of the pyridine ligand. nih.gov Specifically, it reduces the electron density of the aromatic system and decreases the basicity of the pyridine nitrogen. nih.gov This electronic modification directly influences the nature of the metal-ligand bond and the reactivity of the resulting coordination complex. acs.orgoup.com Research into pyridine ligands bearing various EWGs has demonstrated that these modifications can lead to more positive redox potentials for the metal center and can significantly impact catalytic efficiency. nih.govoup.com

The coordination of 3-Methanesulfonylpyridine to a transition metal primarily occurs through a coordinate covalent bond between the pyridine nitrogen atom and the metal center. wikipedia.org In this interaction, the pyridine acts as a monodentate ligand, donating a single pair of electrons. studymind.co.uklibretexts.org The strength and nature of this bond are heavily influenced by the electronic properties of the ligand. The methanesulfonyl group at the 3-position exerts a strong negative-inductive effect, withdrawing electron density from the ring and the nitrogen atom.

The systematic functionalization of pyridine ligands provides a powerful tool for tuning the properties of metal complexes. Studies on a series of iron and palladium complexes with differently substituted pyridines have shown a clear correlation between the electronic nature of the substituent and the physicochemical properties of the complex. acs.orgnih.gov For instance, increasing the electron-withdrawing strength of the substituent leads to a positive shift in the redox potential of the metal center. nih.gov

| Ligand | Substituent Type | Metal Center | Observed Effect on Complex Properties | Reference |

|---|---|---|---|---|

| 4-NMe₂-Pyridine | Electron-Donating (EDG) | Fe(III) | More negative Fe(III)/Fe(II) redox potential | nih.gov |

| Pyridine | Unsubstituted | Fe(III) | Intermediate redox potential | nih.gov |

| 4-Cl-Pyridine | Electron-Withdrawing (EWG) | Fe(III) | More positive Fe(III)/Fe(II) redox potential | nih.gov |

| 4-CN-Pyridine | Strong Electron-Withdrawing (EWG) | Fe(III) | Most positive Fe(III)/Fe(II) redox potential in the series | nih.gov |

| 3-Br-Pyridine | Electron-Withdrawing (EWG) | Pd(II) | Forms stable [Pd(L)₂Cl₂] and [Pd(L)₄]Cl₂ complexes | acs.org |

The electronic modifications imparted by substituents on pyridine ligands are instrumental in tuning the catalytic performance of their metal complexes. acs.orgnih.gov The electron-withdrawing nature of the 3-methanesulfonyl group can enhance the catalytic activity of a metal center by increasing its Lewis acidity or by stabilizing electron-rich transition states.

Homogeneous Catalysis

In homogeneous catalysis, the catalyst and reactants exist in the same phase, typically a liquid solution. uclouvain.be Pyridine-based ligands are mainstays in this field, finding use in a multitude of transition-metal-catalyzed reactions. nih.govmdpi.com The activity of these catalysts can be precisely controlled by altering the pyridine substituents. acs.org For example, in palladium-catalyzed cross-coupling reactions like the Suzuki–Miyaura and Heck reactions, a wide range of substituted pyridine ligands have been used to form active precatalysts. acs.org Studies have shown that complexes of palladium(II) with pyridine ligands bearing electron-withdrawing groups are effective precatalysts. acs.org The introduction of EWGs on axial pyridine ligands in ruthenium complexes has also been shown to increase the catalytic current for ammonia (B1221849) oxidation, suggesting that the electronic properties directly influence reactivity. oup.com The electron-deficient nature of a 3-methanesulfonylpyridine ligand could make the coordinated metal center more electrophilic, potentially accelerating key steps in the catalytic cycle such as oxidative addition. uclouvain.be

| Precatalyst | Reaction Type | Substrates | Yield (%) | Reference |

|---|---|---|---|---|

| [Pd(3-Br-Pyridine)₂Cl₂] | Suzuki-Miyaura | 4-Bromoacetophenone + Phenylboronic acid | 99 | acs.org |

| [Pd(3-CN-Pyridine)₂Cl₂] | Suzuki-Miyaura | 4-Bromoacetophenone + Phenylboronic acid | 99 | acs.org |

| [Pd(3-Br-Pyridine)₂Cl₂] | Heck | 4-Bromoacetophenone + Styrene | 96 | acs.org |

| [Pd(3-CN-Pyridine)₂Cl₂] | Heck | 4-Bromoacetophenone + Styrene | 95 | acs.org |

Heterogeneous Catalysis

Heterogeneous catalysis involves a catalyst that exists in a different phase from the reactants, offering significant advantages in terms of catalyst separation and reusability. tandfonline.comresearchgate.net A common strategy for creating heterogeneous catalysts is the immobilization of homogeneous catalysts onto solid supports. acs.org Pyridine-functionalized materials are often used for this purpose. ebay.co.uktandfonline.com For instance, pyridine units can be anchored to polymers or inorganic supports like silica (B1680970), which then act as binding sites for catalytically active metal centers. acs.orgebay.co.uk

A pyridine ligand functionalized with a methanesulfonyl group could be incorporated into such a heterogeneous system. The electronic influence of the sulfonyl group would remain crucial to the catalytic activity of the immobilized metal complex. Researchers have developed heterogeneous copper catalysts supported on modified MCM-41 silica for the synthesis of functionalized pyridines, demonstrating the utility of supported catalysts in N-heterocycle chemistry. tandfonline.com Similarly, dialkylaminopyridine-functionalized mesoporous silica has been shown to be an effective and recyclable heterogeneous nucleophilic catalyst for several organic reactions. acs.org The use of 3-methanesulfonylpyridine in such a system would provide a robust, electron-deficient ligand site for tuning the performance of a wide range of heterogenized metal catalysts.

Emerging Research Frontiers and Advanced Material Applications

Integration into Advanced Materials Science and Engineering

The integration of 3-methanesulfonyl-pyridine and its derivatives into materials science is driven by the quest for functional materials with enhanced properties. Researchers are exploring these compounds as key intermediates and structural motifs in a variety of advanced materials. For instance, related structures like 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine (B80623) are noted for their utility in formulating specialty materials where stability and reactivity are harnessed to improve performance. chemimpex.com The inherent properties of the methanesulfonyl-pyridine core are being leveraged to create materials with superior durability and resistance to environmental factors. chemimpex.com

The stability and reactivity of pyridine (B92270) derivatives containing a methanesulfonyl group make them attractive candidates for the development of new polymers and high-performance coatings. These compounds can act as monomers or key intermediates in polymerization reactions. The incorporation of the sulfonylpyridine moiety can enhance properties such as thermal stability, durability, and resistance to environmental degradation. chemimpex.com A patent for nicotinamido-s-triazines, for example, describes the use of related precursors like methanesulfonyl chloride and pyridine-3-carboxamide (B1143946) in creating polymeric materials and polish coatings. google.com Research into specialty coatings shows that compounds like 2,3,5,6-tetrachloro-4-(methylsulfonyl)pyridine are utilized to improve the durability of the final product. chemimpex.com

Table 1: Research on Pyridine Derivatives in Polymeric Materials

| Compound/Precursor Mentioned | Application Area | Reference |

| 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine | Specialty coatings and polymers | chemimpex.com |

| 2-(Methylsulfonyl)nicotinonitrile | Potential for creating functional polymers | |

| Methanesulfonyl chloride, Pyridine-3-carboxamide | Polymeric materials and polish coatings | google.com |

| Methanesulfonyl chloride | Polymerizable liquid crystal compounds | epo.org |

The unique electronic characteristics of the this compound structure are being explored for applications in electronics and photonics. The strong electron-withdrawing sulfonyl group can modulate the electron affinity and charge transport properties of materials, which is crucial for organic electronics. Derivatives are being investigated as building blocks for molecular conductors and intermediates for optoelectronic materials. chemscene.com For example, a derivative, 3-Methyl-2-(methylsulfonyl)-3H-imidazo[4,5-b]pyridine, is categorized under materials for molecular conductors and flexible printed electronics. chemscene.com Furthermore, pyridine derivatives containing methanesulfonyl groups have been incorporated into cyclometalating ligands for emissive Iridium(III) complexes, which are essential components in organic light-emitting diodes (OLEDs) for display and lighting applications. dur.ac.uk

Synthesis of Novel Polymeric Materials and Advanced Coatings

Supramolecular Chemistry and Self-Assembly of 3-Methanesulfonylpyridine Derivatives

Supramolecular chemistry focuses on the non-covalent interactions that direct molecular components to self-assemble into larger, well-ordered structures. Pyridine derivatives are of significant interest in this field as versatile building blocks for creating complex supramolecular architectures. ugm.ac.id The ability of the pyridine nitrogen to participate in hydrogen bonding and metal coordination, combined with the potential for π-π stacking interactions, makes these molecules ideal for designing self-assembling systems. nankai.edu.cnnih.gov

Research has shown that the interplay of hydrogen bonds, π-stacking, and van der Waals interactions are the primary driving forces in the complexation of pyridine derivatives. nankai.edu.cn For example, a robust eight-membered ring motif has been observed in the hydrogen-bonded structures formed between di(methanesulfonyl)amine and pyridine derivatives. ugm.ac.id The self-assembly of bis(1,2,3-triazolyl)pyridine macrocycles has also been studied, demonstrating the formation of complex structures through interactions with metal ions. rsc.org These studies underscore the potential of methanesulfonyl-pyridine derivatives to act as programmable components in the bottom-up fabrication of functional nanostructures and materials. chemscene.commdpi.com

Table 2: Driving Forces in Supramolecular Assembly of Pyridine Derivatives

| Interaction Type | Role in Assembly | Reference |

| Hydrogen Bonding | Directs formation of specific structural motifs. | ugm.ac.idnankai.edu.cn |

| π-π Stacking | Contributes to the stability of assembled structures. | nankai.edu.cnnih.gov |

| Metal Coordination | Forms complexes and templates for larger assemblies. | rsc.org |

| Van der Waals Forces | Provides additional stabilization for host-guest complexes. | nankai.edu.cn |

| Electrostatic Interactions | Influences binding affinity, particularly at different pH values. | nankai.edu.cn |

Research in Advanced Analytical Chemistry Methodologies

In the field of analytical chemistry, methanesulfonyl-pyridine compounds serve both as analytes requiring precise detection and as components in analytical methodologies. For instance, 2,3,5,6-Tetrachloro-4-(methylsulfonyl)pyridine is used in laboratory research within various analytical methods, such as chromatography, to help identify and quantify other substances in complex mixtures. chemimpex.com

The characterization of newly synthesized methanesulfonyl-pyridine derivatives routinely employs a suite of advanced analytical techniques. These include:

Chromatography: Techniques like Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are used for separation and purity assessment. orientjchem.orgosha.gov

Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is essential for structural elucidation, while Infrared (IR) spectroscopy helps identify functional groups. orientjchem.org

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation patterns of the compounds. orientjchem.org

A specific analytical procedure for pyridine detection involves sample collection on adsorbent tubes (e.g., XAD-7), desorption with a solvent like methanol, and subsequent analysis by gas chromatography with a flame ionization detector (GC-FID). osha.gov Such established methods provide a foundation for developing new analytical protocols for more complex derivatives like this compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Methanesulfonyl-pyridine, and how can reaction conditions be optimized for yield?

- Methodological Answer : The synthesis typically involves sulfonylation of 3-hydroxypyridine derivatives using methanesulfonyl chloride under controlled conditions. Key parameters include temperature (0–5°C to minimize side reactions), solvent choice (e.g., dichloromethane for solubility), and stoichiometric ratios (1:1.2 pyridine derivative to sulfonyl chloride). Purification via column chromatography with silica gel and ethyl acetate/hexane gradients is recommended . Reaction optimization can be monitored using TLC or HPLC to track intermediate formation.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of ¹H/¹³C NMR to verify sulfonyl group integration (δ ~3.3 ppm for CH₃SO₂) and pyridine ring protons (δ 7.5–8.5 ppm). High-resolution mass spectrometry (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 173.05). IR spectroscopy can identify S=O stretching vibrations (~1350–1150 cm⁻¹) . Cross-referencing with NIST spectral databases is advised for validation .

Q. What are the stability and storage requirements for this compound?

- Methodological Answer : The compound is hygroscopic and prone to decomposition under prolonged light exposure. Store in amber vials at –20°C under inert gas (argon/nitrogen). Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) can identify decomposition products using LC-MS .

Advanced Research Questions

Q. How do electronic and steric effects of the sulfonyl group influence reactivity in cross-coupling reactions?

- Methodological Answer : The sulfonyl group acts as a strong electron-withdrawing group, activating the pyridine ring toward nucleophilic substitution at the 2- and 4-positions. Steric hindrance from the methyl group limits access to the 3-position. Computational studies (DFT) can model charge distribution and predict regioselectivity. Experimental validation involves Suzuki-Miyaura coupling with arylboronic acids, monitoring yields and byproducts via GC-MS .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., buffer pH, cell line variability). Standardize assays using reference compounds (e.g., ranitidine derivatives ) and validate via dose-response curves (IC₅₀/EC₅₀). Meta-analysis of published data (e.g., PubChem bioactivity datasets ) can identify outliers and contextualize results.

Q. How can computational methods predict the metabolic pathways of this compound in pharmacokinetic studies?

- Methodological Answer : Use in silico tools like ADMET Predictor™ or SwissADME to model phase I/II metabolism. Focus on sulfonyl group oxidation (to sulfonic acid) and pyridine ring hydroxylation. Validate predictions with in vitro hepatocyte assays and LC-MS/MS metabolite profiling .

Q. What role does this compound play in materials science, particularly in polymer functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.